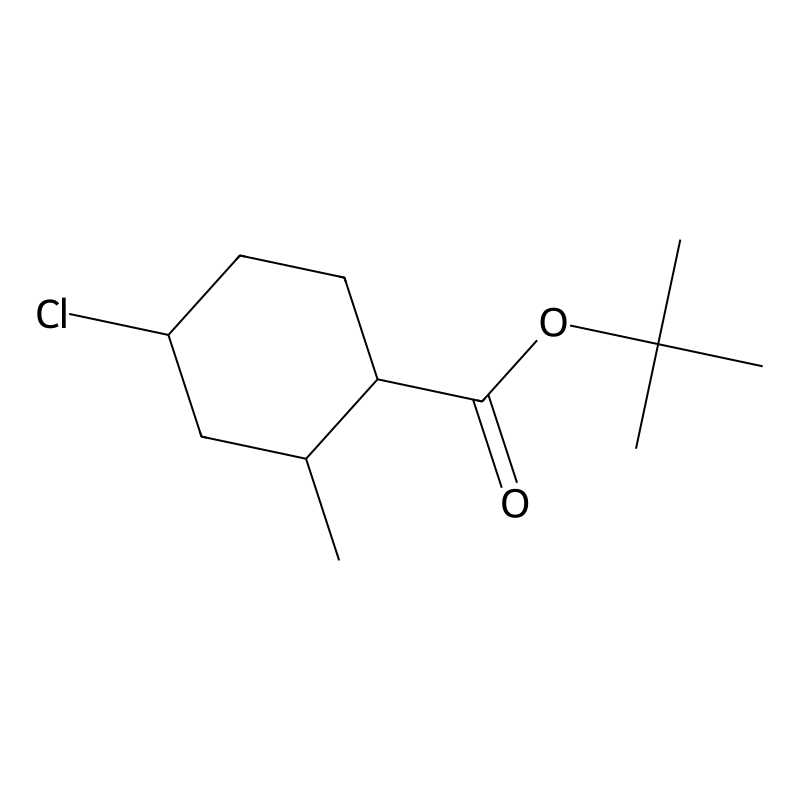

Trimedlure

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trimedlure (tert-Butyl 4-chloro-2-methylcyclohexanecarboxylate) is the global standard synthetic parapheromone procured for the detection and monitoring of the Mediterranean fruit fly (Ceratitis capitata). As a highly volatile, species-specific male attractant, it is a critical material for agricultural quarantine, area-wide pest management, and sterile insect technique (SIT) programs [1]. Its primary commercial value lies in its potent long-range attractancy, which is driven by its specific isomeric composition (predominantly the trans-isomers), and its compatibility with controlled-release polymeric dispensers that extend its effective field longevity from mere days to several weeks[2].

References

- [1] Shelly, T., & Kurashima, R. (2020). Field Capture of Male Mediterranean Fruit Flies (Diptera: Tephritidae) in Traps Baited with Varying Amounts of Trimedlure. Proceedings of the Hawaiian Entomological Society.

- [2] Dean, D., et al. (2018). Field Longevity and Attractiveness of Trimedlure Plugs to Male Ceratitis capitata in Florida and Hawaii. Florida Entomologist, 101(3), 482-487.

Substituting Trimedlure with other common fruit fly attractants like Methyl Eugenol or Cue-lure results in complete monitoring failure, as these compounds target entirely different genera (Bactrocera and Zeugodacus) and exhibit zero cross-reactivity with Ceratitis capitata [1]. Furthermore, replacing pure Trimedlure with extended formulations (such as Capilure, which blends the active ingredient with high-boiling extenders) suppresses the initial volatility required for rapid quarantine detection, leading to lower capture rates in the critical first weeks of deployment [2]. Conversely, while advanced iodine-containing analogs like Ceralure offer longer chemical persistence, their complex synthesis and prohibitive costs make them economically unviable for mass-trapping procurement compared to standard Trimedlure deployed in optimized polymeric plugs [3].

References

- [1] Fruit Fly Identification Australia. (2018). Attractants and lures. Plant Health Australia.

- [2] Shelly, T. (2013). Relationship between Field Captures of Mediterranean Fruit Flies and Lure Content of Trimedlure Plugs. Florida Entomologist.

- [3] Jang, E. B., et al. (2010). Field response of Mediterranean fruit flies to ceralure B1 relative to most active isomer and commercial formulation of trimedlure. Journal of Economic Entomology, 103(5), 1603-1609.

Isomeric Composition and Commercial Viability

The biological activity of Trimedlure is highly dependent on its stereochemistry, specifically the trans-isomers. While the pure trans-C isomer is the most biologically active, isolating it is cost-prohibitive. Commercial Trimedlure is manufactured as a mixture containing 90-97% trans-isomers, which provides the necessary biological efficacy without the extreme costs of enantiopure synthesis[1].

| Evidence Dimension | Active Isomer Content |

| Target Compound Data | Commercial Trimedlure (90-97% trans-isomers) |

| Comparator Or Baseline | Pure trans-C isomer (Prohibitively expensive for mass deployment) |

| Quantified Difference | Commercial blend achieves comparable operational efficacy at a fraction of the synthesis cost. |

| Conditions | Large-scale agricultural trapping and area-wide management |

Procurement teams must specify high trans-isomer content in commercial Trimedlure to guarantee field performance while maintaining budget feasibility.

Initial Volatility vs. Extender Blends (Capilure)

For early detection programs, rapid lure volatilization is critical. When pure Trimedlure is compared to Capilure (a formulation containing 30-40% high-boiling extenders), the pure compound demonstrates significantly higher initial volatility. Field data indicates that Capilure is less attractive during the first 1 to 8 weeks of deployment because the extenders suppress the release rate of the active ingredient below optimal detection thresholds [1].

| Evidence Dimension | Initial Trap Capture Efficacy (Weeks 1-8) |

| Target Compound Data | Pure Trimedlure (High initial release rate) |

| Comparator Or Baseline | Capilure (Suppressed initial release rate) |

| Quantified Difference | Pure Trimedlure outperforms Capilure in capture rates during the critical first 8 weeks of deployment. |

| Conditions | Field deployment in standard Jackson traps |

For quarantine zones requiring immediate pest detection, pure Trimedlure is mandatory, as extender-blends risk false negatives during the critical early weeks.

Cost-to-Longevity Ratio vs. Advanced Analogs (Ceralure)

Ceralure B1, an iodine-containing analog, exhibits lower volatility and longer persistence than liquid Trimedlure, with measurable residues present after 7 days on cotton wicks compared to just 2 days for Trimedlure [1]. However, when Trimedlure is formulated into 3g or 4g polymeric plugs, its effective field longevity is extended to 8-12 weeks [2]. This formulation strategy negates the primary advantage of Ceralure while avoiding its high synthesis costs.

| Evidence Dimension | Field Longevity and Cost |

| Target Compound Data | Trimedlure in 4g polymeric plugs (8-12 weeks longevity, low cost) |

| Comparator Or Baseline | Ceralure B1 (High persistence, high synthesis cost) |

| Quantified Difference | Polymeric Trimedlure matches the operational longevity of advanced analogs without the prohibitive chemical synthesis premium. |

| Conditions | Weathered polymeric dispensers in field environments |

Buyers can achieve extended 12-week replacement cycles using standard Trimedlure in high-load polymeric plugs, avoiding the need to procure expensive experimental analogs.

Absolute Species Specificity vs. Broad-Spectrum Attractants

In multi-pest monitoring environments, attractant specificity is paramount to prevent trap saturation and identification errors. Trimedlure exclusively attracts male Ceratitis capitata. In contrast, Methyl Eugenol targets Bactrocera species (e.g., B. dorsalis) and Cue-lure targets Zeugodacus species. There is zero cross-attraction between these parapheromones [1].

| Evidence Dimension | Target Species Affinity |

| Target Compound Data | Trimedlure (100% specific to Ceratitis spp.) |

| Comparator Or Baseline | Methyl Eugenol / Cue-lure (Specific to Bactrocera / Zeugodacus spp.) |

| Quantified Difference | Trimedlure provides absolute selectivity for Medfly, whereas baseline attractants for other fruit flies yield zero Medfly captures. |

| Conditions | Sympatric fruit fly population monitoring |

Procurement for Medfly quarantine and eradication programs must strictly specify Trimedlure, as substitution with other common fruit fly lures will result in total monitoring failure.

Quarantine and Early Detection Monitoring at Ports of Entry

Due to its high initial volatility compared to extender-blends like Capilure, pure Trimedlure is the optimal choice for early warning networks. Deployed in Jackson traps, its rapid release kinetics ensure that even single invasive male Mediterranean fruit flies are detected immediately upon incursion[1].

Area-Wide Pest Management (AWPM) and Mass Trapping

For large-scale agricultural suppression, Trimedlure formulated into 3g or 4g solid polymeric plugs provides the ideal balance of cost and longevity. This setup extends the trap servicing interval to 8-12 weeks, dramatically reducing labor costs compared to liquid wicks, while avoiding the high procurement costs of synthetic analogs like Ceralure [2].

Sterile Insect Technique (SIT) Efficacy Assessment

In SIT programs, assessing the survival, dispersal, and mating competitiveness of sterile male Medflies requires highly specific recapture data. Trimedlure's absolute species specificity ensures that traps do not capture non-target sympatric fruit flies (which respond to Methyl Eugenol), providing clean, accurate data on sterile fly performance [3].

References

- [1] Shelly, T. (2013). Relationship between Field Captures of Mediterranean Fruit Flies and Lure Content of Trimedlure Plugs. Florida Entomologist.

- [2] Shelly, T., & Kurashima, R. (2020). Field Capture of Male Mediterranean Fruit Flies (Diptera: Tephritidae) in Traps Baited with Varying Amounts of Trimedlure. Proceedings of the Hawaiian Entomological Society.

- [3] Fruit Fly Identification Australia. (2018). Attractants and lures. Plant Health Australia.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2. Warthen, J.D., McGovern, T.P. Purification of CIS-trimedlure isomers by high-performance liquid chromatography. Chromatographia 21, 651–654 (1986).